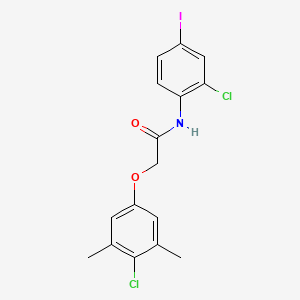![molecular formula C16H24F6N2O B6127688 N,N-dicyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B6127688.png)
N,N-dicyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dicyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea, commonly known as DCTU, is a widely used herbicide in agricultural practices. DCTU is a white crystalline solid with a molecular weight of 406.5 g/mol. It is soluble in organic solvents such as acetone, ethanol, and chloroform. DCTU has been extensively studied for its herbicidal properties and its mechanism of action.
作用機序
DCTU inhibits the photosynthetic electron transport chain in plants by binding to the D1 protein of photosystem II. This leads to the production of reactive oxygen species, which cause damage to the photosynthetic apparatus and ultimately lead to plant death.
Biochemical and Physiological Effects:
DCTU has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near water bodies. DCTU has also been shown to have some phytotoxic effects on crops, particularly at higher concentrations.
実験室実験の利点と制限
DCTU is a widely used herbicide that is readily available and relatively inexpensive. It is effective against a broad range of weeds and has a well-understood mechanism of action. However, DCTU can be phytotoxic to some crops and can be toxic to aquatic organisms. Care should be taken when using DCTU in laboratory experiments to ensure that the concentrations used are appropriate for the intended application.
将来の方向性
1. Development of new herbicides based on the DCTU structure with improved selectivity and efficacy.
2. Investigation of the molecular basis of DCTU resistance in weeds.
3. Assessment of the environmental impact of DCTU and its metabolites.
4. Development of new methods for the synthesis of DCTU and related compounds.
5. Investigation of the potential use of DCTU as a photosensitizer in photodynamic therapy for cancer treatment.
Conclusion:
DCTU is a widely used herbicide with a well-understood mechanism of action. It has been extensively studied for its herbicidal properties and its potential use in other applications. However, care should be taken when using DCTU in laboratory experiments to ensure that the concentrations used are appropriate for the intended application. Further research is needed to explore the potential use of DCTU in other applications and to assess its environmental impact.
合成法
DCTU can be synthesized by reacting N,N-dicyclohexylurea with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
科学的研究の応用
DCTU has been widely used as a herbicide in agricultural practices. It is effective against a broad range of weeds, including grasses and broadleaf species. DCTU is also used in the synthesis of other herbicides, such as diuron and fluometuron.
特性
IUPAC Name |
1,1-dicyclohexyl-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F6N2O/c17-15(18,19)13(16(20,21)22)23-14(25)24(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOWNTLYHUOZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6127611.png)

![ethyl 2-[(4-ethoxyphenyl)amino]-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127619.png)
![N-(4-methoxybenzyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6127628.png)
![N-(3,4-difluorophenyl)-1-[(5-methyl-1H-indazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B6127629.png)
![2-(ethylthio)-7-(3-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6127647.png)
![ethyl 1-[(2-amino-5-pyrimidinyl)methyl]-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6127654.png)
![ethyl 4-{[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B6127660.png)
![N-(3,4-dichlorophenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6127674.png)
![2-[(4-ethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6127695.png)
![4-(3-methoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6127696.png)

![1-(4-{[(cyclohexylmethyl)amino]methyl}-2-methoxyphenoxy)-3-(diethylamino)-2-propanol](/img/structure/B6127706.png)
